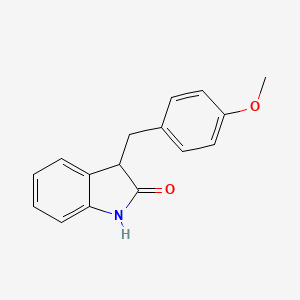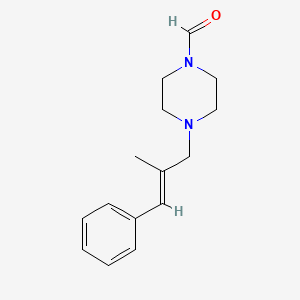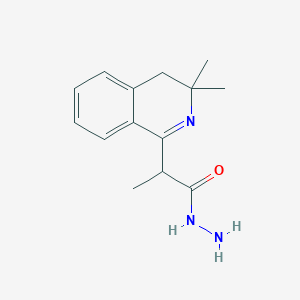
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor XV, is a small molecule inhibitor that specifically targets glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic benefits in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves binding to the ATP-binding site of this compoundβ, thereby preventing its phosphorylation and subsequent activation. This inhibition results in the modulation of downstream signaling pathways that are regulated by this compoundβ, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In general, inhibition of this compoundβ by this compound has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been linked to improved glucose metabolism and insulin sensitivity, suggesting potential therapeutic benefits in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity for this compoundβ, its ability to inhibit this compoundβ activity both in vitro and in vivo, and its well-established mechanism of action. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
For research on 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one include further investigation of its potential therapeutic benefits in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, there is a need for the development of more potent and selective this compoundβ inhibitors that can be used in clinical settings. Finally, the use of this compound as a tool to study the role of this compoundβ in various cellular processes will continue to be an important area of research.
Synthesemethoden
The synthesis of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool to study the role of this compoundβ in various cellular processes. It has been shown to inhibit this compoundβ activity in a dose-dependent manner, both in vitro and in vivo. This inhibition has been linked to a number of cellular effects, including increased cell survival, decreased cell proliferation, and altered gene expression.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAUIDCFQZYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)



![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
amine](/img/structure/B5115684.png)

![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
